molecular formula C8H4BrClF2N2O B12859706 4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole

4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole

Cat. No.: B12859706
M. Wt: 297.48 g/mol
InChI Key: ZCPQFFGQTIQEAN-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole Derivatives in Organic Chemistry

The benzimidazole scaffold traces its origins to 19th-century synthetic chemistry. In 1872, Hoebrecker reported the first synthesis of dimethylbenzimidazole via cyclization of benzene-1,2-diamine derivatives, laying the groundwork for heterocyclic fusion strategies. Ladenberg and Wundt further refined these methods between 1872 and 1878, enabling systematic exploration of benzimidazole’s reactivity. A pivotal milestone occurred in the 1950s with the identification of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a structural component of vitamin B12, highlighting its biological relevance.

The 1960s marked a transformative era for benzimidazole derivatives in drug discovery. Thiabendazole, a 2-substituted benzimidazole, emerged as a broad-spectrum anthelmintic, validating the scaffold’s therapeutic potential. Subsequent decades saw diversification into antivirals, antifungals, and proton-pump inhibitors (e.g., pantoprazole), driven by the scaffold’s ability to mimic purine nucleobases and interact with biological targets. Modern synthetic techniques, including microwave-assisted reactions and green chemistry approaches, have expanded access to novel derivatives, such as fluorinated benzimidazoles, which optimize pharmacokinetic profiles.

Structural Significance of Halogen and Difluoromethoxy Substituents

The interplay of halogen and difluoromethoxy groups in 4-bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole confers distinct electronic and steric properties:

Halogen Substituents (Bromine and Chlorine)

  • Electronic Effects : Bromine’s electron-withdrawing inductive effect (-I) polarizes the aromatic system, enhancing electrophilic substitution resistance while stabilizing charge-transfer interactions. Chlorine at position 2 further modulates electron density, influencing hydrogen bonding and π-π stacking with biological targets.
  • Steric Contributions : The van der Waals radii of bromine (1.85 Å) and chlorine (1.75 Å) introduce steric hindrance, potentially shielding reactive sites from metabolic degradation. This is critical in drug design to prolong half-life.
  • Halogen Bonding : Bromine’s polarizability enables halogen bonding with electron-rich residues (e.g., carbonyl oxygens), a feature exploited in kinase inhibitor development.

Difluoromethoxy Group (-OCF2H)

  • Lipophilicity Enhancement : The difluoromethoxy group increases logP values compared to methoxy analogs, improving membrane permeability. Fluorine’s electronegativity also reduces basicity, enhancing stability under physiological conditions.
  • Metabolic Resistance : Fluorination mitigates oxidative metabolism by cytochrome P450 enzymes, as seen in pantoprazole derivatives, where difluoromethoxy substitution prolongs therapeutic action.
  • Conformational Rigidity : The -OCF2H group restricts rotational freedom around the ether linkage, preorganizing the molecule for target binding.
Table 1: Comparative Effects of Substituents in Benzimidazole Derivatives
Substituent Electronic Contribution Biological Impact
Bromine (C4) -I effect, halogen bonding Enhanced target affinity
Chlorine (C2) Moderate -I effect Metabolic shielding
Difluoromethoxy (C6) Lipophilicity, metabolic stability Improved bioavailability

Properties

Molecular Formula

C8H4BrClF2N2O

Molecular Weight

297.48 g/mol

IUPAC Name

4-bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4BrClF2N2O/c9-4-1-3(15-8(11)12)2-5-6(4)14-7(10)13-5/h1-2,8H,(H,13,14)

InChI Key

ZCPQFFGQTIQEAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Br)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Nitration: Introduction of a nitro group to the benzimidazole ring.

    Halogenation: Substitution of hydrogen atoms with bromine and chlorine atoms.

    Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents such as difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Coupling Reactions

The bromo substituent at position 4 participates in palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives. This reaction typically proceeds in THF/water at 80–100°C with yields >75%.

  • Buchwald-Hartwig Amination : Substitutes bromo with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in toluene at 110°C .

Table 1: Representative Coupling Reactions

Reaction TypeConditionsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 110°C65%

Nucleophilic Substitution

The chloro group at position 2 undergoes substitution under alkaline conditions:

  • SNAr (Nucleophilic Aromatic Substitution) : Reacts with amines (e.g., piperazine) in DMF at 120°C, facilitated by the electron-withdrawing difluoromethoxy group .

  • Thiolation : Treatment with NaSH in ethanol replaces Cl with -SH, forming a thiol intermediate for further functionalization .

Key Factors :

  • Difluoromethoxy’s -I effect activates the chloro group for nucleophilic attack.

  • Steric hindrance at C2 limits bulky nucleophiles .

Oxidation and Reduction

  • Oxidation : The benzimidazole core resists oxidation, but side-chain modifications occur. For example, difluoromethoxy remains stable under KMnO₄/H₂SO₄, while bromo/chloro groups are unaffected.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring’s double bond, yielding dihydrobenzimidazole derivatives .

Heterocyclic Ring Modifications

  • Alkylation : Deprotonation of the NH group (using NaH) allows alkylation with iodomethane in DMF, forming N-methyl derivatives .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺) via the imidazole nitrogen, forming complexes with potential catalytic activity .

Functional Group Interconversion

  • Difluoromethoxy Hydrolysis : Under strong acidic conditions (H₂SO₄/H₂O, reflux), difluoromethoxy converts to hydroxyl, though this is rare due to C-F bond stability .

  • Halogen Exchange : Bromo substituent exchanges with iodide via Finkelstein reaction (NaI, acetone, 60°C).

Scientific Research Applications

4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

    Material Science: The compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Key Features Reference
4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole Br (4), Cl (2), OCF₂H (6) Enhanced metabolic stability; potential metal coordination via Cl/Br
4-Bromo-2-methoxy-6-(1-phenyl)phenol Br (4), OCH₃ (2), phenyl (6) Phenolic hydroxyl and phenyl groups enable metal chelation
5-Bromo-2-phenyl-1H-benzimidazole Br (5), phenyl (2) Lacks electronegative Cl/OCF₂H; phenyl enhances π-π stacking
6-Bromo-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole Br (6), cyclopropyl (1), F (4), CH₃ (2) Cyclopropyl increases steric bulk; fluoro improves bioavailability
5-(Difluoromethoxy)-2-[[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole OCF₂H (5), thioether-pyridinyl (2) Sulfur linker and pyridine enhance binding to proton pumps (e.g., pantoprazole derivatives)

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethoxy group in the target compound offers stronger electron-withdrawing effects than methoxy (OCH₃) or methylthio (SCH₃), influencing reactivity and stability .
  • Halogen Positioning : Bromo at position 4 (vs. 5 or 6 in analogues) may alter steric interactions in coordination complexes or drug-receptor binding .

Physical and Chemical Properties

Property Target Compound 4-Bromo-2-methoxy-6-phenylphenol 5-Bromo-2-phenylbenzimidazole
Molecular Weight ~315.5 g/mol ~385.2 g/mol ~287.1 g/mol
Melting Point Not reported 168–170°C 145–147°C
Solubility Low (lipophilic OCF₂H) Moderate (polar OCH₃, OH) Low (non-polar phenyl)
Stability High (OCF₂H resists hydrolysis) Moderate (phenol oxidizable) High

Notes:

  • The difluoromethoxy group in the target compound likely improves lipid solubility compared to methoxy or hydroxyl groups, aiding membrane permeability in drug design .

Biological Activity

4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound is characterized by a benzimidazole core with bromine, chlorine, and difluoromethoxy substituents. Its molecular formula is C7H4BrClN2OC_7H_4BrClN_2O with a molecular weight of approximately 267.48 g/mol. The presence of halogen atoms and the difluoromethoxy group contributes to its reactivity and interaction with biological targets.

Case Studies and Experimental Data

  • Antitumor Activity Assessment
    In vitro studies have demonstrated that this compound shows significant cytotoxic effects on cancer cell lines. The following table summarizes the IC50 values from various assays:
    Cell LineIC50 (µM)Assay Type
    A5496.752D Cytotoxicity
    HCC8275.132D Cytotoxicity
    NCI-H3580.852D Cytotoxicity
    These results indicate that the compound effectively inhibits cell proliferation at micromolar concentrations.
  • Antimicrobial Testing
    The antimicrobial efficacy was evaluated using broth microdilution methods against common pathogens:
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL
    These findings suggest that the compound has promising antibacterial activity .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The halogen substituents may enhance binding to active sites on enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially inhibiting DNA-dependent processes .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameKey Features
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazoleContains trifluoromethoxy; potential for different activities
2-Bromo-5-chloro-4-(difluoromethoxy)-1H-benzimidazoleSimilar halogen substitutions; varying reactivities

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclization of substituted benzene precursors with appropriate halogenating agents. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under nitrogen can yield benzimidazole cores. demonstrates a 65% yield for a triazole derivative using DMSO and controlled cooling. Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde) and reaction time (e.g., 18-hour reflux) improves purity . For halogenation steps, using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C minimizes side reactions .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Look for characteristic bands: ~1610 cm⁻¹ (C=N stretch of imidazole), ~590 cm⁻¹ (C-Br), ~745 cm⁻¹ (C-Cl), and 1080–1150 cm⁻¹ (C-O-C of difluoromethoxy) .
  • ¹H NMR : Aromatic protons appear as multiplets in δ 7.3–8.3 ppm. The difluoromethoxy group (OCF₂H) shows a triplet near δ 6.5–7.0 ppm due to coupling with fluorine .
  • ¹³C NMR : Carbons adjacent to halogens (Br, Cl) are deshielded, appearing at δ 115–125 ppm. The difluoromethoxy carbon resonates near δ 85–95 ppm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–40%) effectively separates halogenated benzimidazoles. Recrystallization using ethanol/water (3:1) improves purity, as shown for analogous compounds with 73% recovery . For halogen-rich derivatives, size-exclusion chromatography may reduce metal impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) provides bond lengths/angles and torsional parameters. For example, reports a mean C–C bond length of 1.39 Å in brominated benzimidazoles, with dihedral angles between aromatic planes <50°. Disorder in heavy atoms (Br/Cl) can be modeled using PART instructions in SHELX . Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts .

Q. What computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for drug-receptor interactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB ID: 1M17). A docking score ≤−7.0 kcal/mol suggests strong binding, as seen in similar benzimidazole derivatives .
  • ADMET Prediction : SwissADME estimates logP ≈ 3.8 (indicating moderate lipophilicity) and topological polar surface area (TPSA) ≈105 Ų, suggesting blood-brain barrier exclusion .

Q. How do competing substituents (Br, Cl, OCF₂H) influence the regioselectivity of electrophilic substitution reactions in benzimidazole derivatives?

  • Methodological Answer : Electron-withdrawing groups (Br, Cl) deactivate the aromatic ring, directing electrophiles to the least hindered position. For example, in 6-substituted benzimidazoles, nitration occurs preferentially at the 4-position due to steric and electronic effects . Computational modeling (e.g., Hirshfeld surface analysis) can quantify steric bulk from OCF₂H .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated benzimidazoles: How should researchers validate thermal data?

  • Methodological Answer : Variations arise from polymorphism or solvent retention. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to true melting points. For example, reports m.p. 262–266°C for a bromo-chloro derivative, while notes 139–140°C for a structurally similar compound. Cross-validate with thermogravimetric analysis (TGA) to rule out decomposition .

Structural and Mechanistic Insights

Q. What is the role of the difluoromethoxy group in modulating the compound’s electronic properties?

  • Methodological Answer : The OCF₂H group is a strong electron-withdrawing moiety, lowering the HOMO energy (calculated ΔHOMO ≈ −0.8 eV vs. non-fluorinated analogs) and enhancing oxidative stability. Fluorine’s inductive effect increases acidity of adjacent protons (e.g., NH in benzimidazole), affecting hydrogen-bonding capacity in crystal packing .

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